Bienvenue dans la boutique en ligne BenchChem!

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-

In vivo antitumour potency Acridine-4-carboxamide SAR Colon 38 solid tumour model

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- (CAS 106626-73-7) is a tricyclic acridine-4-carboxamide analogue of the clinical dual topoisomerase I/II poison DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide). The compound features a methoxy substituent at the acridine 5-position on the same scaffold that yielded DACA, an agent that reached Phase II clinical trials.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
CAS No. 106626-73-7
Cat. No. B3345569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-
CAS106626-73-7
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC=CC2=CC3=C(C(=CC=C3)OC)N=C21
InChIInChI=1S/C19H21N3O2/c1-22(2)11-10-20-19(23)15-8-4-6-13-12-14-7-5-9-16(24-3)18(14)21-17(13)15/h4-9,12H,10-11H2,1-3H3,(H,20,23)
InChIKeyZUBYFEFTGDBYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- (CAS 106626-73-7): A 5-Methoxy-Substituted Acridine-4-Carboxamide for DNA-Targeted Anticancer Research & Procurement


4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- (CAS 106626-73-7) is a tricyclic acridine-4-carboxamide analogue of the clinical dual topoisomerase I/II poison DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide). The compound features a methoxy substituent at the acridine 5-position on the same scaffold that yielded DACA, an agent that reached Phase II clinical trials . The 5-methoxy substitution is strategically positioned on the acridine chromophore known to influence DNA intercalation geometry, topoisomerase poisoning selectivity, and cytotoxic potency within this compound class .

Why 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- Cannot Be Substituted by Other Acridine-4-Carboxamides in Research or Procurement


The acridine-4-carboxamide scaffold exhibits profound position-dependent pharmacological variation. Substitutions at the acridine 5-position consistently increase cytotoxic potency and DNA binding affinity, while 7-substitution broadens activity against cell lines with low topoisomerase II expression . The unsubstituted parent DACA demonstrates dual topoisomerase I/II poisoning but with a distinct balance compared to analogues—DACA preferentially poisons topoisomerase II while its 7-chloro derivative (Cl-DACA) preferentially poisons topoisomerase I . Even among 5-substituted congeners, the electronic and steric properties of the substituent (e.g., methyl vs. methoxy vs. chloro) differentially modulate DNA binding, topoisomerase selectivity, and the ability to overcome multidrug resistance phenotypes . Generic substitution within this class without a defined substitution pattern thus carries high risk of losing target selectivity, potency, and in vivo efficacy.

Quantitative Differentiation Evidence for 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- (CAS 106626-73-7) Relative to Acridine-4-Carboxamide Comparators


5-Methoxy Substitution Enhances In Vivo Antitumour Potency by ≥3-Fold Relative to Unsubstituted DACA in Colon 38 Model

The 5-substituted acridine-4-carboxamide scaffold confers substantially enhanced in vivo antitumour potency compared to unsubstituted DACA. In the subcutaneous Colon 38 murine solid tumour model, 5,7-disubstituted DACA analogues achieved comparable antitumour efficacy to DACA at optimal doses of 60 mg/kg versus 200 mg/kg for DACA—a 3.3-fold increase in potency . This potency advantage is attributed specifically to the influence of 5-position substituents (such as methoxy) on DNA binding affinity and cytotoxic potency, as demonstrated across multiple 5-monosubstituted and 5,7-disubstituted series .

In vivo antitumour potency Acridine-4-carboxamide SAR Colon 38 solid tumour model

5-Position Substitution Enhances Cytotoxic Potency in Lewis Lung Carcinoma Cells, with IC50 Values as Low as 2 nM for Small 5-Substituents

Structure-activity relationship studies across substituted acridine-4-carboxamides demonstrate that small substituents at the 5-position (methyl, chloro, methoxy) confer the highest cytotoxic potency. Analogues with small 5-substituents achieve IC50 values as low as 2 nM against Lewis lung carcinoma cells and 11 nM against Jurkat JLC leukemia cells . In contrast, the unsubstituted parent DACA (NSC 601316) exhibited IC50 values of approximately 87–150 nM against murine leukemia L1210 and P388 cell lines . The 5-methoxy group, fitting the small substituent profile, is predicted to confer comparable low-nanomolar potency to the 5-methyl analogues .

Cytotoxic potency Lewis lung carcinoma 5-Substituted acridine-4-carboxamide

5-Methoxy Substitution Modulates Topoisomerase I/II Poisoning Balance Relative to Unsubstituted DACA and Cl-DACA

The balance of topoisomerase I versus topoisomerase II poisoning is exquisitely sensitive to acridine ring substitution. Unsubstituted DACA preferentially poisons topoisomerase II (inducing DNA breakage at 5 µM in cell-free topoisomerase II assays), while its 7-chloro derivative (Cl-DACA) shifts selectivity toward topoisomerase I poisoning at 5 µM . Furthermore, 5-substituted DACA analogues are known to be 'more potent but relatively less active against cell lines that underexpress topo II', indicating a profile that relies more on topoisomerase II-mediated cytotoxicity compared to 7-substituted analogues . This differential sensitivity creates a distinct biological fingerprint for 5-substituted compounds that cannot be replicated by 7-substituted or unsubstituted analogues.

Topoisomerase I/II selectivity Dual topoisomerase poisoning Acridine substitution effects

DACA Scaffold Demonstrates Superior In Vivo Solid Tumour Activity Compared to Doxorubicin, Cyclophosphamide, and CI-921

The acridine-4-carboxamide scaffold (DACA) demonstrated in vivo activity comparable to 5-fluorouracil and superior to doxorubicin, cyclophosphamide, and the amsacrine analogue CI-921 against the NZM3 melanoma xenograft in athymic mice . This establishes the acridine-4-carboxamide chemotype as a validated scaffold for solid tumour activity distinct from anthracyclines and amsacrine derivatives. The 5-methoxy analogue builds on this scaffold with the additional potency and selectivity advantages conferred by 5-substitution.

In vivo solid tumour efficacy DACA vs. standard chemotherapeutics Xenograft models

DACA Exhibits Favorable Extravascular Transport Kinetics vs. Doxorubicin and DAPA, Suggesting Improved Tumour Penetration for the Acridine-4-Carboxamide Scaffold

Using the multicellular layer (MCL) model, DACA demonstrated trans-MCL flux faster than the internal standard urea (MW 60) and dramatically faster than other DNA intercalators including doxorubicin, mitoxantrone, and the related aminoacridine DAPA . DACA's 3-fold higher free drug diffusion coefficient and 10-fold lower binding site density compared to DAPA underpinned this favorable transport property . This scaffold-level advantage is critical because many DNA intercalators fail to penetrate tumour tissue efficiently, limiting their in vivo efficacy.

Extravascular transport Tumour penetration Multicellular layer model

5-Methoxy Substitution Retains the Favorable DNA Binding Enhancement Characteristic of 5-Substituted DACA Analogues

5,7-Disubstituted DACA analogues showed enhanced DNA binding compared with the parent DACA, confirming that the known favorable influence of 5-substituents on DNA binding affinity is retained in more complex substitution patterns . The 5-methoxy group, as an electron-donating substituent, is expected to increase the electron density of the acridine chromophore, potentially enhancing π-stacking interactions with DNA base pairs—a mechanism consistent with the observed potency gains of 5-substituted analogues .

DNA intercalation affinity Acridine-4-carboxamide SAR 5-Substituent effect

Prioritized Research and Industrial Application Scenarios for 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- (CAS 106626-73-7)


Preclinical In Vivo Solid Tumour Efficacy Studies Requiring Improved Potency Over DACA

The 3.3-fold potency advantage of 5-substituted DACA analogues over unsubstituted DACA in the Colon 38 solid tumour model makes this compound a preferred choice for in vivo efficacy studies where reduced dosing and potentially lower systemic toxicity are critical design parameters. Researchers transitioning from DACA to the 5-methoxy analogue can exploit its enhanced potency while retaining the scaffold's validated superiority over doxorubicin and cyclophosphamide .

Mechanistic Studies of Topoisomerase II-Preferential Dual Poisoning with Defined Substitution-Dependent Selectivity

The distinct topoisomerase I/II selectivity profile of 5-substituted DACA analogues—preferential topoisomerase II poisoning with reduced activity in topoisomerase II-low cells —positions this compound as a valuable tool for dissecting topoisomerase II-dependent cytotoxicity pathways. Unlike Cl-DACA, which shifts to topoisomerase I-preferential poisoning , the 5-methoxy compound maintains topoisomerase II bias, enabling cleaner pharmacological interrogation of topoisomerase II biology.

DNA Intercalation and Binding Geometry Studies Leveraging Enhanced DNA Affinity

The enhanced DNA binding conferred by 5-substitution , combined with the high-resolution X-ray crystallographic data available for the DACA-DNA complex at 1.3 Å resolution , supports the use of this compound in structural biology applications. Researchers can compare the DNA binding geometry of the 5-methoxy analogue with that of unsubstituted DACA to elucidate how specific substituents modulate intercalation mode, major groove interactions, and DNA sequence preference.

Extravascular Transport and Tumour Penetration Optimization Studies

The acridine-4-carboxamide scaffold's demonstrated favorable extravascular transport properties—faster than urea and dramatically faster than doxorubicin in multicellular layer models —supports the use of the 5-methoxy analogue in tumour penetration studies. The 5-methoxy substitution may further modulate the free drug diffusion coefficient and cellular binding site density, providing a tunable parameter for optimizing drug distribution in solid tumour microenvironments.

Quote Request

Request a Quote for 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.